molecular formula C19H17NO5 B2704612 Ethyl 3-(4-methoxybenzamido)benzofuran-2-carboxylate CAS No. 477499-53-9

Ethyl 3-(4-methoxybenzamido)benzofuran-2-carboxylate

Cat. No.: B2704612
CAS No.: 477499-53-9
M. Wt: 339.347
InChI Key: YZZRMLNOOJLDPL-UHFFFAOYSA-N
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Description

Ethyl 3-(4-methoxybenzamido)benzofuran-2-carboxylate is a benzofuran derivative characterized by a 4-methoxybenzamido substituent at the 3-position of the benzofuran core and an ethyl ester group at the 2-position. These analogs are synthesized via hydrazinolysis of ethyl benzofuran-2-carboxylate followed by condensation with aldehydes or acylating agents . The 4-methoxybenzamido group likely enhances bioactivity by modulating electronic properties and binding interactions, similar to other substituted benzofurans .

Properties

IUPAC Name

ethyl 3-[(4-methoxybenzoyl)amino]-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO5/c1-3-24-19(22)17-16(14-6-4-5-7-15(14)25-17)20-18(21)12-8-10-13(23-2)11-9-12/h4-11H,3H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZZRMLNOOJLDPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Ethyl 3-(4-methoxybenzamido)benzofuran-2-carboxylate typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the benzofuran core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a phenol derivative, under acidic or basic conditions.

    Introduction of the carboxylate group: This step involves the esterification of the benzofuran core with ethyl chloroformate or a similar reagent.

    Attachment of the 4-methoxybenzamido group: This can be accomplished through an amide coupling reaction using 4-methoxybenzoic acid and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using automated synthesis equipment and large-scale reactors.

Chemical Reactions Analysis

Ethyl 3-(4-methoxybenzamido)benzofuran-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles like amines or thiols.

Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

Ethyl 3-(4-methoxybenzamido)benzofuran-2-carboxylate serves as a valuable building block in organic synthesis. Its unique structural features allow it to be used in:

  • Synthesis of Complex Molecules : It can be utilized as an intermediate in the preparation of more complex organic compounds.
  • Analytical Studies : The compound is often used as a reference standard in various analytical methods.

Biology

The compound exhibits significant biological activities, making it a candidate for various research applications:

  • Antitumor Activity : Studies have shown that this compound can selectively inhibit cancer cell proliferation. It has been found to induce apoptosis in cancer cells through mechanisms involving caspase activation and modulation of intracellular signaling pathways.
  • Antibacterial Properties : The compound has demonstrated effectiveness against various bacterial strains, indicating potential use in developing antibacterial agents.
  • Anti-inflammatory Effects : Research indicates that it can modulate inflammatory cytokines and inhibit pathways such as NF-kB, which are crucial in inflammatory responses.

Medicine

In medicinal chemistry, this compound is being investigated for its potential therapeutic applications:

  • Cancer Treatment : Its ability to inhibit specific tumor growth markers makes it a candidate for drug development aimed at treating various cancers.
  • Infectious Diseases : The antibacterial properties suggest potential applications in treating infections.

Industry

The unique chemical properties of this compound make it useful in industrial applications:

  • Material Development : It can be employed in creating new materials with specific properties tailored for industrial needs.
  • Pharmaceutical Manufacturing : As a building block, it plays a role in synthesizing pharmaceuticals and agrochemicals.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is insightful:

Compound Name Structural Features Similarity Unique Aspects
Ethyl 3-(4-hydroxybenzamido)benzofuran-2-carboxylateHydroxyl group instead of methoxyHighPotentially different biological activity due to substitution
Ethyl 3-(4-chlorobenzamido)benzofuran-2-carboxylateChlorine atom substitutionHighInfluences pharmacokinetic properties
Ethyl benzofuran-2-carboxylateLacks amide functionalityModerateSimplified structure may lead to different properties

This table highlights how variations in substitution patterns can lead to differences in biological activity and potential therapeutic applications.

Anticancer Activity Case Study

A study investigating the anticancer effects of this compound on ovarian cancer cell lines (SK-OV-3) revealed significant antiproliferative effects with an IC50 value as low as 19.5 μM. This suggests that the compound may exhibit potent anticancer activity comparable to other known benzofuran derivatives.

Anti-inflammatory Research Findings

In an animal model study assessing the anti-inflammatory effects of this compound, treatment resulted in significant reductions in pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings support the potential use of this compound in treating inflammatory conditions.

Mechanism of Action

The mechanism of action of Ethyl 3-(4-methoxybenzamido)benzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. For example, its anti-tumor activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific biological context and require further research to elucidate.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

  • Substituent Position : The 3-position is critical for bioactivity. Amido (e.g., 4-methoxybenzamido) and carbohydrazide groups enhance interactions with enzymes or receptors .
  • Synthetic Flexibility: Hydrazinolysis of ethyl benzofuran-2-carboxylate (common intermediate) allows diverse functionalization via Schiff base formation or nucleophilic substitution .
Anticancer Activity
  • Benzofuran-Pyrimidine/Pyrazole Derivatives (8a–e, 9a–e) : Exhibit potent anticancer activity via apoptosis induction and kinase inhibition .
  • Compound 22 : Demonstrates antitumor activity, likely due to the nitroimidazole moiety enhancing DNA intercalation .
Enzyme Inhibition
  • α-Glucosidase Inhibition : Pyrazole-benzofuran hybrids (4a–o) show IC50 values < 10 µM, attributed to hydrogen bonding with the pyrazole ring .
  • Urease Inhibition : Benzofuran-2-carbohydrazide derivatives (1–22) achieve >80% inhibition at 50 µM, with electron-withdrawing substituents enhancing activity .
  • Carbonic Anhydrase Inhibition : Benzofuran-based carboxylic acids (9a–f) inhibit CA IX/XII isoforms (Ki = 4–12 nM), crucial for antiproliferative effects .
Antiviral Activity

Structure-Activity Relationships (SAR)

  • Methoxy Groups : The 4-methoxy group in the target compound may improve metabolic stability and membrane permeability compared to nitro or halogen substituents .
  • Amido vs. Hydrazide : 4-Methoxybenzamido substituents likely enhance target specificity over carbohydrazides, which show broader enzyme inhibition .
  • Heterocyclic Substituents : Imidazole and pyrazole rings confer distinct bioactivity profiles (e.g., antiviral vs. anticancer) depending on electronic and steric effects .

Biological Activity

Ethyl 3-(4-methoxybenzamido)benzofuran-2-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by a benzofuran core structure with an ethyl ester group and a methoxybenzamide substituent. The presence of these functional groups contributes to its biological activity. The compound's structure can be summarized as follows:

ComponentDescription
Core StructureBenzofuran
Functional GroupsEthyl ester, 4-methoxybenzamide
Molecular FormulaC18_{18}H19_{19}N1_{1}O4_{4}
Molecular Weight325.35 g/mol

Anticancer Activity

Numerous studies have investigated the anticancer properties of benzofuran derivatives, including this compound. Research indicates that compounds with similar structures exhibit selective cytotoxicity against various cancer cell lines.

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of specific signaling pathways, including caspase activation and modulation of intracellular calcium levels. For instance, sigma receptors (σRs), which are implicated in cancer cell proliferation, may be influenced by this compound, leading to enhanced apoptotic effects in tumor cells .
  • Case Study : A study on related benzofuran derivatives demonstrated significant antiproliferative effects against ovarian cancer cell lines (SK-OV-3), with IC50_{50} values as low as 19.5 μM . This suggests that this compound could exhibit similar or enhanced activity.

Antimicrobial Properties

In addition to its anticancer potential, this compound has been noted for its antimicrobial properties. The structural features of benzofurans often correlate with antibacterial and antifungal activities, making them candidates for further investigation in infectious disease contexts.

  • Research Findings : Studies have shown that modifications in the benzofuran structure can lead to varying degrees of antimicrobial efficacy. Compounds similar to this compound have exhibited notable activity against Gram-positive and Gram-negative bacteria, warranting further exploration into their therapeutic applications.

Data Tables

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

Activity TypeRelated CompoundsObserved IC50_{50} (μM)Reference
AnticancerBenzofuran derivatives19.5
AntimicrobialEthyl 5-hydroxy-3-methyl-benzofuranVaries
Sigma Receptor BindingVarious benzamide derivativesNot specified

Q & A

Q. What are the standard synthetic routes for Ethyl 3-(4-methoxybenzamido)benzofuran-2-carboxylate, and how can reaction conditions be optimized?

The synthesis typically involves:

  • Step 1 : Formation of the benzofuran core via cyclization of salicylaldehyde derivatives with ethyl bromoacetate or chloroacetate in the presence of a base (e.g., K₂CO₃) and polar aprotic solvents (e.g., DMF) .
  • Step 2 : Introduction of the 4-methoxybenzamido group through amide coupling using coupling agents like DCC/DMAP or HATU .
  • Optimization : Microwave-assisted synthesis reduces reaction times (e.g., from 24 hours to 2–4 hours) and improves yields (up to 15% increase) . Solvent choice (e.g., dichloromethane vs. acetonitrile) and temperature control (60–90°C) are critical for minimizing side products .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR confirm the benzofuran core (δ ~7.3–7.8 ppm for aromatic protons) and ester/amide functionalities (δ ~4.3 ppm for ethyl ester, δ ~8.0 ppm for amide NH) .
  • X-ray Crystallography : SHELX software refines crystal structures to determine bond angles and planarity of the benzofuran ring, critical for understanding intermolecular interactions .
  • HPLC-MS : Validates purity (>98%) and molecular weight (e.g., m/z 379.4 for [M+H]+^+) .

Advanced Research Questions

Q. How do structural modifications at the benzamide moiety influence the compound's biological activity?

  • Methoxy Positioning : 4-Methoxy substitution enhances COX-2 selectivity (IC50_{50} = 0.8 µM) compared to 3,4,5-trimethoxy derivatives, which show reduced specificity due to steric hindrance .
  • Halogen vs. Methoxy : 2-Iodo analogs exhibit stronger antiproliferative activity (IC50_{50} = 12 µM in melanoma cells) but lower solubility, whereas 4-methoxy improves bioavailability .
  • SAR Table :
SubstituentBiological ActivityKey Observation
4-OCH₃Anti-inflammatoryCOX-2 selectivity (IC50_{50} = 0.8 µM)
2-IAnticancerApoptosis induction via p53 activation
3,4,5-(OCH₃)₃AntimicrobialBroad-spectrum activity but hepatotoxicity

Q. What analytical strategies resolve contradictions in biological activity data across studies?

  • Assay Standardization : Use isogenic cell lines (e.g., HCT-116 vs. HT-29) to control for genetic variability in antiproliferative assays .
  • Metabolic Profiling : LC-MS/MS identifies active metabolites (e.g., hydrolyzed carboxylate forms) that may contribute to discrepancies in reported IC50_{50} values .
  • Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) clarify why 4-methoxy derivatives bind more stably to COX-2 (ΔG = -9.2 kcal/mol) than 2,5-dimethoxy analogs .

Methodological Guidance

Q. How can researchers optimize the compound's solubility for in vivo studies?

  • Prodrug Design : Ester-to-carboxylic acid conversion via hydrolysis under physiological conditions improves aqueous solubility (logP reduced from 3.2 to 1.8) .
  • Nanoformulation : Encapsulation in PLGA nanoparticles increases bioavailability by 40% in murine models .

Q. What strategies mitigate side reactions during amide coupling in synthesis?

  • Coupling Agents : Use HATU instead of DCC to reduce racemization and improve yields (85% vs. 65%) .
  • Temperature Control : Maintain reactions at 0–4°C during carbodiimide activation to prevent ester hydrolysis .

Data Contradiction Analysis

Q. Why do some studies report strong anticancer activity while others show limited efficacy?

  • Cell Line Variability : The compound shows higher potency in p53-wildtype cells (e.g., A549, IC50_{50} = 8 µM) vs. p53-mutant lines (e.g., MDA-MB-231, IC50_{50} > 50 µM) .
  • Metabolic Stability : Liver microsome assays reveal rapid clearance (t₁/₂ = 12 min in human hepatocytes), explaining poor in vivo performance in unmodified forms .

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